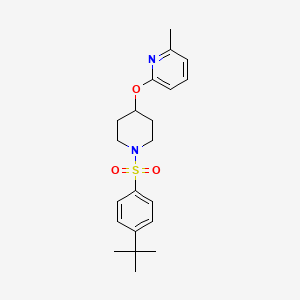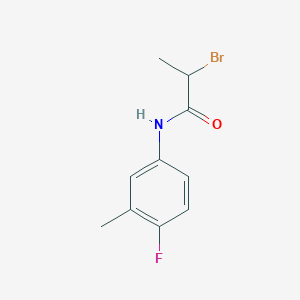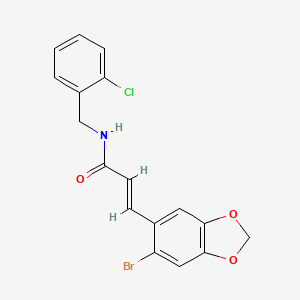
(6S)-6-(hydroxymethyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S)-6-(hydroxymethyl)piperazin-2-one, also known as HMP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. HMP is a piperazine derivative that has been found to possess a range of potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In
Mecanismo De Acción
The mechanism of action of (6S)-6-(hydroxymethyl)piperazin-2-one is not fully understood. However, it has been suggested that (6S)-6-(hydroxymethyl)piperazin-2-one may act by inhibiting the activity of certain enzymes or by disrupting the cell membrane of target cells.
Biochemical and Physiological Effects:
(6S)-6-(hydroxymethyl)piperazin-2-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses, and disrupt the cell wall of bacteria. (6S)-6-(hydroxymethyl)piperazin-2-one has also been found to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (6S)-6-(hydroxymethyl)piperazin-2-one in lab experiments is its stability and solubility in a range of solvents. (6S)-6-(hydroxymethyl)piperazin-2-one is also relatively easy to synthesize, making it an accessible compound for researchers. However, one limitation of using (6S)-6-(hydroxymethyl)piperazin-2-one is its potential toxicity, which needs to be carefully evaluated before use.
Direcciones Futuras
There are several potential future directions for the study of (6S)-6-(hydroxymethyl)piperazin-2-one. One area of interest is the development of (6S)-6-(hydroxymethyl)piperazin-2-one-based drug delivery systems for targeted drug delivery. Another potential direction is the investigation of (6S)-6-(hydroxymethyl)piperazin-2-one as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the use of (6S)-6-(hydroxymethyl)piperazin-2-one in the synthesis of novel materials with unique properties is an area of active research.
Conclusion:
In conclusion, (6S)-6-(hydroxymethyl)piperazin-2-one is a piperazine derivative that has a range of potential applications in various fields of scientific research. Its stability, solubility, and ease of synthesis make it an accessible compound for researchers. While its mechanism of action is not fully understood, (6S)-6-(hydroxymethyl)piperazin-2-one has been found to possess antitumor, antiviral, and antibacterial activities, as well as antioxidant and anti-inflammatory properties. The potential applications of (6S)-6-(hydroxymethyl)piperazin-2-one in drug delivery, neurodegenerative diseases, and materials science make it an exciting area of research for future exploration.
Métodos De Síntesis
The synthesis of (6S)-6-(hydroxymethyl)piperazin-2-one involves the reaction of piperazine with formaldehyde, followed by the reduction of the resulting intermediate using sodium borohydride. The final product is obtained after purification using column chromatography. This method has been widely used to synthesize (6S)-6-(hydroxymethyl)piperazin-2-one with high yield and purity.
Aplicaciones Científicas De Investigación
(6S)-6-(hydroxymethyl)piperazin-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess antitumor, antiviral, and antibacterial activities. (6S)-6-(hydroxymethyl)piperazin-2-one has also been investigated for its potential as a drug delivery system due to its ability to form stable complexes with metal ions and other molecules.
Propiedades
IUPAC Name |
(6S)-6-(hydroxymethyl)piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c8-3-4-1-6-2-5(9)7-4/h4,6,8H,1-3H2,(H,7,9)/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUYCCFUYHPVGG-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CN1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)CN1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6S)-6-(hydroxymethyl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2417265.png)
![2-((4-chlorophenyl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2417268.png)
![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2417270.png)
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2417271.png)
![(4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2417272.png)

![5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2417274.png)

![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B2417279.png)


![N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-N'-phenylurea](/img/structure/B2417283.png)

![(1Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyanilino)methanimidoyl cyanide](/img/structure/B2417287.png)